1-Phenylchromeno[3,4-d]triazol-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-phenylchromeno[3,4-d]triazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O2/c19-15-13-14(11-8-4-5-9-12(11)20-15)18(17-16-13)10-6-2-1-3-7-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYPJGALJIEXRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C(=O)OC4=CC=CC=C43)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Analysis and Structural Elucidation of Chromenotriazolones
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments
High-resolution NMR spectroscopy is the cornerstone for determining the precise connectivity and spatial arrangement of atoms in a molecule in solution. For a fused heterocyclic system such as 1-Phenylchromeno[3,4-d]triazol-4-one, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments is indispensable for assigning the complex and often overlapping signals.
Two-dimensional NMR techniques are crucial for mapping the intricate network of correlations within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. It is instrumental in identifying adjacent protons within the aromatic rings of the chromenone scaffold and the attached phenyl group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals directly with the carbon atoms to which they are attached (¹J-coupling). This allows for the unambiguous assignment of protonated carbon atoms in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment maps connections between protons and carbons over two to four bonds (²J, ³J, and sometimes ⁴J). It is particularly powerful for identifying quaternary (non-protonated) carbons, such as the carbonyl carbon (C-4), the triazole ring carbons, and the points of ring fusion. For instance, correlations from the protons on the phenyl ring to the triazole carbons would confirm their connectivity.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. NOESY is critical for determining the relative stereochemistry and conformation. For example, it could show spatial proximity between protons of the phenyl ring and specific protons on the chromene backbone, helping to define the rotational orientation of the phenyl group relative to the fused ring system.
Illustrative NMR Data for Chromenotriazolone Systems While a complete, assigned spectrum for this compound is not publicly available, the following table illustrates the types of signals and correlations expected based on data from analogous 4-phenyl-1,2,3-triazole and chromenone structures. rsc.orgnih.govmdpi.com
| Technique | Observed Correlation | Structural Information Deduced |
| ¹H NMR | Aromatic protons (δ 7.0-8.5 ppm) | Chemical environment of protons on the chromene and phenyl rings. |
| ¹³C NMR | Carbonyl carbon (C=O) (δ ~155-165 ppm) | Presence of the lactone carbonyl group. |
| Aromatic & Triazole carbons (δ ~110-150 ppm) | Defines the carbon backbone of the fused ring system. | |
| COSY | Correlations between adjacent aromatic protons. | Establishes the substitution pattern on the chromene and phenyl rings. |
| HSQC | Direct correlation of each aromatic proton to its attached carbon. | Assigns all protonated carbons. |
| HMBC | Correlation from chromene proton H-5 to C-4 (carbonyl) and triazole carbons. | Confirms the fusion pattern of the heterocyclic system. |
| NOESY | Spatial correlation between phenyl protons and chromene proton H-10. | Provides evidence for the conformation and orientation of the phenyl substituent. |
Tautomerism is a key consideration in heterocyclic compounds containing triazole rings. nih.govfrontiersin.org Triazoles can exist in different isomeric forms depending on the position of the substituent and the location of the endocyclic double bonds and the lone proton. frontiersin.org The 1,2,3-triazole ring system, as found in this compound, is generally more stable than its 1,2,4-triazole (B32235) counterpart and less prone to dynamic tautomeric equilibria in solution. nih.gov
NMR spectroscopy is the primary tool for investigating these phenomena.
Isomeric Purity: The presence of a single, well-defined set of signals in both the ¹H and ¹³C NMR spectra is a strong indicator of high isomeric purity. The synthesis of such fused systems could potentially yield other isomers (e.g., a chromeno[4,3-d]triazole). The presence of multiple, distinct sets of peaks would indicate an isomeric mixture, which could then be quantified by integrating the respective signals.
Tautomeric Forms: If a tautomeric equilibrium were present, one might observe separate sets of signals for each tautomer if the exchange is slow on the NMR timescale. If the exchange is fast, averaged signals would be seen. Temperature-dependent NMR studies can help resolve these cases by slowing down the exchange at lower temperatures. For the 1-phenyl substituted 1,2,3-triazole system, a single, stable tautomeric form is expected.
X-ray Crystallography for Absolute Configuration and Solid-State Molecular Architecture Determination
Single-crystal X-ray diffraction provides the most definitive and unambiguous structural evidence for a molecule by mapping the precise coordinates of each atom in the solid state. This technique yields the absolute configuration, bond lengths, bond angles, and intermolecular interactions.
For the closely related isomeric system, 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one, X-ray analysis has provided critical structural insights that are likely transferable to the chromenotriazolone class. nih.gov Key findings from such analyses include:
Planarity: The fused chromene and pyrazole (B372694) (or triazole) ring systems are typically found to be nearly perfectly planar. nih.gov
Conformation: The 1-phenyl ring is often positioned almost perpendicularly to the plane of the fused heterocyclic system. nih.govmdpi.com This conformation minimizes steric hindrance.
Intermolecular Interactions: The crystal packing is stabilized by various non-covalent interactions, such as C-H···O and C-H···N hydrogen bonds and π-π stacking interactions between the aromatic rings of adjacent molecules. nih.govmdpi.com
Representative Crystallographic Data for a Chromeno-Heterocycle The following data, from a related substituted chromeno-pyrazole, illustrates the parameters obtained from an X-ray diffraction study. nih.gov
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308(2) |
| b (Å) | 10.9695(3) |
| c (Å) | 14.7966(4) |
| α (°) | 100.5010(10) |
| β (°) | 98.6180(10) |
| γ (°) | 103.8180(10) |
| Volume (ų) | 900.07(5) |
| Z (Molecules/unit cell) | 2 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
HRMS is a vital technique for confirming the elemental composition of a synthesized compound. It measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or more decimal places). This allows the calculated exact mass of a proposed molecular formula to be compared with the experimentally measured mass, providing strong evidence for the compound's identity. nih.govnih.gov
For this compound, the molecular formula is C₁₆H₉N₃O₂. The expected HRMS data would be presented as follows:
HRMS Data for C₁₆H₉N₃O₂
| Ion | Calculated m/z | Found m/z | Difference (ppm) |
| [M+H]⁺ | 276.0768 | (Experimental Value) | (Calculated from Data) |
| [M+Na]⁺ | 298.0587 | (Experimental Value) | (Calculated from Data) |
Furthermore, the fragmentation patterns observed in the mass spectrum give valuable structural clues. Common fragmentation pathways for this class of compounds could include:
Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. nih.govspectroscopyonline.com These two techniques are complementary; vibrations that are strong in IR may be weak in Raman, and vice versa. thermofisher.com
For this compound, key functional groups and their expected vibrational frequencies include:
Lactone Carbonyl (C=O): A strong, sharp absorption band in the FT-IR spectrum, typically around 1700-1750 cm⁻¹, is characteristic of the α,β-unsaturated lactone carbonyl in the chromenone ring system. nih.gov
Aromatic C-H Stretch: Signals above 3000 cm⁻¹ are indicative of the C-H stretching vibrations on the aromatic rings.
Triazole Ring Vibrations: The triazole ring exhibits characteristic stretching and bending vibrations. C=N and N=N stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. nih.gov
Aromatic C=C Stretch: Multiple bands in the 1450-1620 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the aromatic rings.
Characteristic Vibrational Frequencies
| Functional Group / Vibration | Typical Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3050 - 3150 | FT-IR, Raman |
| Lactone C=O Stretch | 1700 - 1750 | FT-IR (Strong) |
| Aromatic C=C Stretch | 1450 - 1620 | FT-IR, Raman |
| Triazole Ring Stretch (C=N, N=N) | 1400 - 1600 | FT-IR, Raman |
| C-N Stretch | 1200 - 1350 | FT-IR |
| C-O Stretch (Lactone) | 1050 - 1250 | FT-IR |
Theoretical and Computational Investigations of 1 Phenylchromeno 3,4 D Triazol 4 One
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Predictions
While specific Density Functional Theory (DFT) studies on 1-Phenylchromeno[3,4-d]triazol-4-one are not extensively available in the current literature, the application of DFT to analogous triazole and chromene-containing systems provides a robust framework for understanding its electronic structure and reactivity. DFT calculations are instrumental in determining optimized molecular geometry, electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the molecular electrostatic potential (MEP). researchgate.net
For instance, studies on substituted 1,2,4-triazole (B32235) derivatives have utilized DFT to calculate a range of parameters including the energy of the HOMO and LUMO, the energy bandgap (ΔE), dipole moment, and various reactivity descriptors like hardness, softness, electronegativity, and electrophilicity. researchgate.net These parameters are crucial for predicting the kinetic stability and reactivity of a molecule. A smaller HOMO-LUMO gap generally implies a higher reactivity. rsc.org In a study on 2,2′-(1-phenyl-1H-1,2,4-triazole-3,5-diyl)diphenol, DFT calculations were employed to explore the excited-state intramolecular proton transfer (ESIPT) mechanism, a key photophysical process. rsc.org
For this compound, DFT analysis would likely be used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional conformation, including bond lengths and angles.
Analyze Frontier Molecular Orbitals: The distribution of HOMO and LUMO would indicate the regions of the molecule most likely to act as electron donors and acceptors, respectively, which is critical for understanding its interaction with biological targets.
Generate Molecular Electrostatic Potential (MEP) Maps: These maps would visualize the electron density distribution and identify electrophilic and nucleophilic sites, offering insights into potential non-covalent interactions.
Calculate Reactivity Descriptors: Quantify the molecule's stability and reactivity, aiding in the prediction of its behavior in chemical reactions and biological systems.
DFT studies on related 5-(aryl)-4-(methyl, amino)-1,2,4-triazole-3(2H)-thiones have shown that the thione tautomer is generally more stable in the gas phase and aprotic solvents, while the thiol form can predominate in polar, protic solvents. zsmu.edu.ua Such calculations for this compound could predict its tautomeric preferences, which would be vital for understanding its binding modes with enzymes.
Molecular Dynamics Simulations for Conformational Analysis and Stability Studies
Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and the stability of their complexes with biological macromolecules. While specific MD simulation studies for this compound are not readily found, research on structurally related triazole-containing compounds highlights the utility of this method.
MD simulations on 1-phenyl-4-benzoyl-1-hydro-triazole derivatives, acting as ERRα inverse agonists, have been used to understand their interaction mechanisms. mdpi.comnih.gov These simulations, often run for microseconds, can evaluate the stability of the ligand-protein complex by calculating the root-mean-square deviation (RMSD) of the system's atoms over time. mdpi.comnih.gov A stable RMSD suggests that the complex has reached equilibrium and the ligand is well-settled in the binding pocket. frontiersin.org
For this compound, MD simulations could be applied to:
Assess Conformational Flexibility: Analyze the accessible conformations of the molecule in different solvent environments to understand its structural dynamics.
Study Ligand-Receptor Stability: When docked into a target protein (such as COX, CYP51, or a kinase), MD simulations can assess the stability of the binding pose predicted by docking. The root-mean-square fluctuation (RMSF) can be calculated to identify which parts of the molecule and protein are most flexible or rigid during the interaction. frontiersin.org
Analyze Binding Interactions: Track the persistence of hydrogen bonds and hydrophobic interactions between the ligand and the protein throughout the simulation, providing a more dynamic picture than static docking poses. nih.gov
Calculate Binding Free Energy: Methods like MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy of the ligand-protein complex, offering a more quantitative prediction of binding affinity. mdpi.com
In studies of triazole inhibitors with CYP51, MD simulations revealed that the binding of the inhibitors generally increased the stability of the protein. frontiersin.orgnih.gov The simulations also showed how local conformational changes in the protein, such as in the F-G loop, could be induced by ligand binding. frontiersin.org Similar investigations for this compound would be invaluable in validating docking results and understanding the dynamic nature of its interactions with potential biological targets.
In Silico Prediction of Biological Activities and ADMET Properties (Excluding Human Clinical Relevance)
In silico methods are crucial for the early assessment of a compound's potential as a drug candidate by predicting its biological activities and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.
Various online tools and software are available for these predictions. For instance, the ADMET properties of novel chromene derivatives have been evaluated using platforms like admetSAR and SwissADME. researchgate.net These tools can predict a range of properties, including gastrointestinal absorption, blood-brain barrier penetration, and potential for inhibiting cytochrome P450 enzymes. researchgate.net
Molecular Docking Studies for Ligand-Target Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme or a protein. This method is widely used to understand the binding mode and affinity of potential drug candidates.
Reaction Pathway Simulations and Transition State Analysis for Synthetic Optimization
Theoretical chemistry can also play a significant role in optimizing the synthesis of complex molecules like this compound. While specific reaction pathway simulations for this compound are not documented, the general approach involves using computational methods to map out the energy landscape of a chemical reaction.
This type of analysis typically involves:
Locating Transition States (TS): Using quantum chemical methods (like DFT), the high-energy transition state structures along the reaction coordinate can be identified.
Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.
Investigating Reaction Mechanisms: By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined.
For the synthesis of fused triazole systems, various synthetic strategies have been reported, such as intramolecular azide-alkyne cycloaddition (IAAC) reactions. mdpi.commdpi.comresearchgate.net Computational studies could be used to investigate the mechanism of the final cyclization step that forms the triazole ring in the chromeno[3,4-d]triazol-4-one scaffold. For example, in the synthesis of fused bicyclic researchgate.netsemanticscholar.orgnih.gov-triazoles from amino acids, a route involving the ring opening and closing of an oxadiazole intermediate was proposed. acs.org Theoretical calculations could validate the feasibility of such a pathway and identify potential side reactions or intermediates.
By understanding the reaction mechanism and the structures of transition states, chemists can make informed decisions to optimize reaction conditions (e.g., temperature, catalyst, solvent) to improve yields and reduce byproducts, making the synthesis more efficient and cost-effective.
Structure Activity Relationship Sar Studies of Chromenotriazolone Derivatives
Systematic Exploration of Substituent Effects on Biological Activity
The systematic substitution on the phenyl ring attached to the triazole moiety of 1-Phenylchromeno[3,4-d]triazol-4-one has been a cornerstone of SAR investigations. Research has shown that the nature, position, and size of these substituents can dramatically alter the biological activity of the resulting compounds.
For instance, the introduction of electron-withdrawing groups, such as chloro or nitro groups, at different positions on the phenyl ring has been explored. Studies on related 1,2,4-triazole (B32235) derivatives have demonstrated that such substitutions can significantly impact their antitumor and antimicrobial activities. For example, in a series of indole–1,2,4-triazole hybrids, a 3,4-dichlorophenyl substitution resulted in excellent anti-Hep-G2 cancer chemotherapeutic efficacy. researchgate.net This suggests that the electronic properties of the phenyl ring play a critical role in the molecule's interaction with its biological target.
Conversely, the introduction of electron-donating groups, like methoxy (B1213986) or methyl groups, has also been investigated. In some 1,2,4-triazole derivatives, these groups have been shown to enhance certain biological activities, highlighting the complex interplay between electronic effects and biological response. pensoft.net The position of the substituent is equally important, with para-substitution often yielding more potent compounds compared to ortho- or meta-substitutions, possibly due to reduced steric hindrance and more favorable binding interactions.
Table 1: Effect of Phenyl Ring Substituents on Biological Activity of Selected 1,2,4-Triazole Derivatives
| Parent Scaffold | Substituent | Position | Observed Biological Activity | Reference |
|---|---|---|---|---|
| Indole-1,2,4-triazole | 3,4-dichloro | Phenyl ring | Excellent anti-Hep-G2 cancer activity | researchgate.net |
| 1,2,4-triazole | Mefenamic acid | - | Cytotoxicity against A549 lung carcinoma and Hep G2 hepatocyte carcinoma | pensoft.net |
| 1,2,4-triazole | 4-chlorophenyl | Phenyl ring | Antitumor activity | pensoft.net |
| 1,2,4-triazole | 4-methoxyphenyl | Phenyl ring | Antitumor activity | pensoft.net |
Impact of Different Heterocyclic Fusions on Activity Profiles
To expand the chemical space and biological activity of the chromenotriazolone core, researchers have explored the fusion of additional heterocyclic rings. This strategy aims to create novel molecular architectures with potentially enhanced or entirely new pharmacological profiles.
For example, the fusion of a pyrimidine (B1678525) ring to a pyrazole (B372694) core, creating pyrazolo[3,4-d]pyrimidines, has been shown to yield potent tyrosine kinase RET inhibitors. nih.gov This suggests that fusing a five-membered triazole ring with a chromenone system, and then further annulating it with other heterocycles, could lead to compounds with diverse kinase inhibitory activities. The nature of the fused ring system and its substituents would be critical in determining the selectivity and potency against different kinases.
Identification of Key Pharmacophoric Features within the Chromenotriazolone Scaffold
A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For the chromenotriazolone scaffold, several key pharmacophoric features have been identified through comparative analysis of active and inactive analogs, as well as computational modeling studies.
The core chromenotriazolone structure itself is a critical pharmacophoric element. The planar, rigid nature of this fused ring system provides a defined scaffold for the precise orientation of key functional groups. The nitrogen atoms within the triazole ring are particularly important, often acting as hydrogen bond acceptors, which is a crucial interaction for binding to many biological receptors. pensoft.net
The phenyl ring at the 1-position is another vital feature. Its ability to engage in π-π stacking and hydrophobic interactions with amino acid residues in a target protein's binding pocket is a recurring theme in SAR studies. The substitution pattern on this ring, as discussed earlier, fine-tunes these interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
QSAR studies represent a powerful computational approach to formalize the relationship between the chemical structure of a compound and its biological activity in a mathematical model. nih.gov This allows for the prediction of the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogs and reducing the need for extensive experimental screening. nih.govnih.gov
For chromenotriazolone derivatives, QSAR models are developed by calculating a set of molecular descriptors for a series of compounds with known biological activities. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). rsc.org
Statistical methods such as multiple linear regression (MLR), principal component analysis (PCA), and more advanced machine learning algorithms are then employed to build a mathematical equation that correlates these descriptors with the observed biological activity. nih.govrsc.org A robust QSAR model can provide valuable insights into which molecular properties are most influential for a desired biological effect. For instance, a model might reveal that a specific range of hydrophobicity or the presence of a hydrogen bond donor at a particular position is crucial for high activity. These models have been successfully applied to various triazole-containing compounds to predict their antifungal, anticancer, and enzyme inhibitory activities. rsc.orgresearchgate.net
Table 2: Common Descriptors Used in QSAR Modeling of Heterocyclic Compounds
| Descriptor Type | Examples | Information Provided | Reference |
|---|---|---|---|
| Electronic | Dipole moment, HOMO/LUMO energies, Partial atomic charges | Distribution of electrons, Reactivity, H-bonding capacity | rsc.org |
| Steric | Molecular weight, Molar volume, Surface area | Size and shape of the molecule | shd-pub.org.rs |
| Hydrophobic | LogP, Molar refractivity | Lipophilicity, Membrane permeability | researchgate.net |
| Topological | Connectivity indices, Wiener index, Randic index | Atomic connectivity and branching | mdpi.com |
Design Principles for Optimized Chromenotriazolone Analogs
The culmination of SAR, pharmacophore modeling, and QSAR studies provides a set of design principles for creating optimized chromenotriazolone analogs with enhanced therapeutic potential. These principles serve as a roadmap for medicinal chemists in the rational design of new drug candidates.
A primary design principle involves the strategic modification of the 1-phenyl substituent. Based on SAR data, specific electron-withdrawing or electron-donating groups can be introduced at positions that have been identified as favorable for activity. The goal is to maximize beneficial interactions, such as hydrogen bonding or hydrophobic interactions, with the target protein.
Another key principle is the exploration of bioisosteric replacements. This involves substituting certain functional groups or ring systems with others that have similar steric and electronic properties but may offer improved metabolic stability, reduced toxicity, or enhanced target affinity. For example, a phenyl ring could be replaced with a bioisosteric heterocycle like thiophene (B33073) or pyridine (B92270) to explore new binding interactions.
Furthermore, the concept of scaffold hopping can be applied, where the chromenotriazolone core is replaced by a different, structurally distinct scaffold that maintains the key pharmacophoric features. This can lead to the discovery of novel chemical series with potentially different intellectual property landscapes.
Finally, guided by QSAR models, new analogs can be designed in silico to have predicted high activity before they are synthesized in the laboratory. This predictive approach streamlines the drug discovery process, saving time and resources by prioritizing the synthesis of the most promising candidates.
Biological Activities and Mechanistic Insights in Vitro Studies of Chromenotriazolones
Antifungal Activities: Mechanistic Investigations and Target Identification (e.g., Inhibition of C. albicans Sterol 14α-Demethylase (CYP51))
The triazole moiety is a cornerstone of many antifungal agents, and its inclusion in a chromone (B188151) framework is a key strategy in developing new antifungal drugs. The primary target for azole-based antifungals is the enzyme sterol 14α-demethylase (CYP51), a critical component in the biosynthesis of ergosterol (B1671047), which is an essential molecule for the integrity of the fungal cell membrane. nih.govpsu.edu
The mechanism of action involves the nitrogen atom of the azole ring binding to the heme iron atom in the active site of CYP51. semanticscholar.org This interaction blocks the enzyme's normal function, which is to remove the 14α-methyl group from lanosterol. semanticscholar.org The disruption of this process leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately compromising the fungal cell membrane's structure and function, leading to cell death. psu.edu
Studies comparing the inhibitory effects of various clinical azole drugs on C. albicans CYP51 show a range of potencies. For instance, posaconazole (B62084) has been identified as one of the strongest inhibitors, achieving 98% inhibition in specific assays, whereas the first-line drug fluconazole (B54011) is a weaker inhibitor. semanticscholar.orgnih.gov The efficacy of these inhibitors is profoundly dependent on the structural composition of the non-coordinated parts of the molecule, which interact with the enzyme's active site. semanticscholar.org While many antifungal azoles are potent inhibitors of fungal and protozoan CYP51, they often exhibit high selectivity, with little to no inhibition of the human CYP51 homologue, which is crucial for minimizing side effects. nih.govsemanticscholar.org This selectivity makes the triazole scaffold a valuable component in the design of targeted antifungal therapies.
Antimicrobial Activities: Broad-Spectrum and Selective Effects Against Bacterial Strains (Gram-Positive/Negative) and Yeasts
Derivatives of 1,2,4-triazole (B32235) have demonstrated a broad spectrum of antimicrobial activities. Research into this class of compounds has revealed their potential against both Gram-positive and Gram-negative bacteria.
For example, certain 4-amino-5-aryl-4H-1,2,4-triazole derivatives have shown significant antibacterial activity, with some compounds exhibiting efficacy equivalent to the antibiotic ceftriaxone (B1232239) against strains like E. coli and B. subtilis. nih.gov The structure-activity relationship (SAR) analyses indicate that the presence of specific substituents on the triazole ring system is crucial for potent activity. For instance, Schiff base derivatives of 1,2,4-triazol-3-ones containing a 4-hydroxy-3-methoxyphenyl moiety and a nitro group on the phenyl ring at the 3-position of the triazole showed antibacterial activity against S. albus that was four times more potent than the standard drug gatifloxacin. nih.gov Similarly, certain 1,2,4-triazole-3-thiones and their derivatives have displayed potent bioactivity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
The combination of chromone and triazole moieties is a strategy employed in medicinal chemistry to develop compounds with enhanced biological properties, including antimicrobial effects. mdpi.comresearchgate.net
Anticancer Activities: Investigation of Cellular Mechanisms
The hybridization of chromone and triazole scaffolds has produced a variety of derivatives with promising anticancer properties. These compounds have been shown to exert their effects through several cellular mechanisms, including the induction of cell cycle arrest and apoptosis, as well as the inhibition of key enzymes involved in cancer progression.
A key mechanism through which chromone-triazole derivatives exhibit their antiproliferative effects is the disruption of the normal cell cycle progression in cancer cells.
G2/M Phase Arrest : Studies on chromone-triazole dyads have shown their ability to induce cell cycle arrest at the G2/M phase. For instance, the compound (E)-2-(2-(5-(4-methoxyphenyl)-2H-1,2,3-triazol-4-yl)vinyl)-4H-chromen-4-one and its methylated derivative were found to cause G2/M arrest in breast and prostate cancer cell lines. nih.gov Similarly, certain 1,4-dihydropyridine-based 1,2,3-triazole derivatives were reported to arrest colorectal adenocarcinoma (Caco-2) cells in the G2/M phase. mdpi.com
G1 Phase Arrest : Other derivatives have been found to halt the cell cycle at the G1 phase. A novel chromene-1,2,3-triazole benzene (B151609) sulfonamide hybrid was shown to induce a 31.9-fold increase in apoptosis in PC-3 prostate cancer cells, which was associated with cell cycle arrest at the G1 phase. nih.gov
S Phase Arrest : In some cases, arrest at the S phase has been observed. Tricyclohexylphosphanegold(I) mercaptobenzoate derivatives, for example, caused S phase arrest in ovarian adenocarcinoma cells (A2780). nih.gov
These findings suggest that the antiproliferative activity of these compounds is closely linked to their ability to interfere with the checkpoints that regulate cell division, ultimately leading to cell death. nih.govnih.govresearchgate.net
| Compound Class | Cancer Cell Line | Cell Cycle Phase of Arrest | Reference |
|---|---|---|---|
| Chromone-Triazole Dyads | T-47D, PC3, MDA-MB-231 | G2/M | nih.gov |
| 7-hydroxy-4-phenylchromen-2-one-linked 1,2,4-triazoles | AGS (Gastric Cancer) | G2/M | nih.gov |
| 1,4-Dihydropyridine-linked 1,2,3-triazoles | Caco-2 (Colorectal) | G2/M | mdpi.com |
| Chromene-1,2,3-triazole benzene sulfonamide hybrid | PC-3 (Prostate) | G1 | nih.gov |
| Pyrazolo[3,4-b]pyridine derivatives | MCF7 (Breast), HCT-116 (Colon) | G2/M, S | mdpi.com |
| Phosphanegold(I) mercaptobenzoate derivatives | A2780 (Ovarian) | S | nih.gov |
Inducing programmed cell death, or apoptosis, is a primary goal of cancer chemotherapy. Chromone-triazole derivatives have been shown to effectively trigger apoptosis in various cancer cell lines through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caspase-Dependent Apoptosis : Many triazole-containing compounds induce apoptosis via caspase-dependent mechanisms. unibo.it For example, a chromene-1,2,3-triazole benzene sulfonamide hybrid was found to induce apoptosis in prostate cancer cells. nih.gov Similarly, 7-hydroxy-4-phenylchromen-2-one linked to a 1,2,4-triazole moiety was demonstrated to induce apoptosis in gastric cancer cells. nih.gov The activation of executioner caspases like caspase-3 is a common feature. bue.edu.eg
Intrinsic and Extrinsic Pathways : Detailed mechanistic studies have shown the involvement of both major apoptotic pathways. The extrinsic pathway can be triggered by the upregulation of death receptors and associated proteins like FAS, FADD, and TNFR1. nih.gov The intrinsic pathway is often initiated by the release of cytochrome c from the mitochondria, an event regulated by the BCL-2 family of proteins. nih.gov Studies have shown that triazole derivatives can upregulate pro-apoptotic proteins like BAX and downregulate anti-apoptotic proteins like BCL-2, pushing the cell towards apoptosis. nih.gov
The ability of these compounds to activate the cell's own machinery for self-destruction makes them promising candidates for anticancer drug development. nih.govnih.govbiointerfaceresearch.comnih.gov
Targeting specific enzymes that are overexpressed or play a critical role in tumor growth and survival is another effective anticancer strategy. Chromone-triazole hybrids have been designed and evaluated as inhibitors of several such enzymes.
Kinase Inhibition : Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Hybrid molecules incorporating benzothiazole (B30560) and chromone scaffolds have been investigated as inhibitors of Ataxia telangiectasia mutated and Rad-3 related (ATR) kinase, a key regulator in the DNA damage response pathway. mdpi.com Other studies on pyrazolo[3,4-b]pyridine derivatives, which are structurally related to chromenotriazolones, have shown inhibitory activity against cyclin-dependent kinases CDK2 and CDK9, which are critical for cell cycle progression. mdpi.com
Carbonic Anhydrase (CA) Inhibition : Carbonic anhydrase IX (CA IX) is an enzyme that is highly expressed in many types of tumors, including prostate cancer, and is associated with tumor hypoxia and aggressiveness. nih.gov A novel series of chromene-1,2,3-triazole benzene sulfonamide hybrids were synthesized and found to be potent inhibitors of CA IX. The most active compound in this series displayed an IC₅₀ value of 0.113 µM against CA IX and showed significant cytotoxicity against the PC-3 prostate cancer cell line (IC₅₀ = 2.08 µM). nih.gov
| Compound Class | Target Enzyme | Cancer Type | IC₅₀ Value | Reference |
|---|---|---|---|---|
| Chromene-1,2,3-triazole benzene sulfonamide hybrid (10a) | Carbonic Anhydrase IX (CA IX) | Prostate (PC-3) | 0.113 µM (enzyme), 2.08 µM (cell) | nih.gov |
| Pyrazolo[3,4-b]pyridine derivative (9a) | CDK9 | Cervical (Hela) | 0.262 µM | mdpi.com |
| Pyrazolo[3,4-b]pyridine derivative (14g) | CDK2 | Breast (MCF7) | 0.460 µM | mdpi.com |
| Benzothiazole-Chromone Hybrid (2c) | ATR Kinase | Colon/Cervical | Docking Score: -5.5 kcal/mol | mdpi.com |
Enzyme Inhibition Studies (Beyond Cancer)
The therapeutic potential of chromone-triazole derivatives extends beyond cancer. The versatile 1,2,4-triazole scaffold has been incorporated into molecules designed to inhibit a variety of other enzymes implicated in different diseases.
Cholinesterase Inhibition : Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors are used in the management of Alzheimer's disease. Novel 1,2,4-triazole derivatives bearing an azinane moiety have been synthesized and shown to be potent inhibitors of both AChE and BChE, with IC₅₀ values in the nanomolar to low micromolar range. nih.govresearchgate.net
α-Glucosidase Inhibition : α-Glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. The same series of azinane-triazole derivatives also displayed significant inhibitory activity against the α-glucosidase enzyme, with some compounds being more potent than the standard drug acarbose. nih.gov
Tyrosinase Inhibition : While not a chromone-triazole, related quinazolinone derivatives have been identified as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. nih.gov This highlights the broad utility of related heterocyclic scaffolds in targeting diverse enzymes for therapeutic benefit. mdpi.com
Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)
The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key strategy in the management of Alzheimer's disease. nih.govresearchgate.net The chromenotriazolone scaffold, combining the features of coumarins (structurally related to chromones) and triazoles, has been explored for this purpose.
Several studies on hybrids incorporating these structural motifs have demonstrated significant inhibitory activity. For instance, a series of novel coumarin (B35378)–triazole–isatin hybrids were synthesized and evaluated, with many exhibiting potent and selective inhibition of BChE over AChE. nih.gov The lead compound in this study, 6c1, showed a strong BChE inhibition with an IC₅₀ value of 1.74 μM. nih.gov Structure-activity relationship (SAR) analysis revealed that the length of the alkyl linker connecting the coumarin and triazole rings was crucial, with a four-carbon linker generally enhancing activity. nih.gov
Similarly, 1,2,3-triazole-dihydropyrimidinone hybrids have been assessed for their anticholinesterase activity, showing moderate to potent inhibition of BChE. mdpi.com One hybrid, B4, which contains two 1,2,3-triazole rings, was found to be a more potent BChE inhibitor (IC₅₀ of 1 ± 0.1 μM) than the reference drug galantamine. mdpi.com The design of these molecules often leverages the known ability of the triazole ring to interact with the active sites of cholinesterase enzymes. nih.govresearchgate.net
Table 1: Cholinesterase Inhibitory Activity of Related Triazole Hybrids
| Compound Class | Target Enzyme | Key Compound | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Coumarin–triazole–isatin hybrids | Butyrylcholinesterase (BChE) | 6c1 | 1.74 | nih.gov |
| 1,2,3-Triazole-dihydropyrimidinone hybrids | Butyrylcholinesterase (BChE) | B4 | 1 | mdpi.com |
| Benzofuran-triazole derivatives | Acetylcholinesterase (AChE) | 10d | 0.55 | nih.gov |
Protease Inhibition
Proteases are enzymes that catalyze the breakdown of proteins and are involved in numerous physiological and pathological processes. researchgate.netfrontiersin.org The inhibition of specific proteases is a target for various therapeutic areas, including anti-inflammatory and antiviral treatments. nih.govnih.gov
Triazole derivatives have been investigated for their ability to inhibit various proteases. researchgate.net One study examined the inhibitory effects of three triazole derivatives against serine proteases (chymotrypsin and trypsin) and a cysteine protease (papain), determining their IC₅₀ values and inhibition types. researchgate.net Another study on 1,2,3-triazole derivatives of 4,4'-dihydroxybenzophenone (B132225) identified compounds with significant inhibitory effects against elastase, a serine protease. researchgate.net The most active compound demonstrated competitive inhibition with an inhibition constant (Ki) of 11.12 µM. researchgate.net
Furthermore, coumarin-based compounds, which share a core structure with chromenones, have also been developed as potent protease inhibitors. A series of 4-phenylcoumarin (B95950) derivatives showed significant inhibitory effects against the hepatitis A virus (HAV) 3C protease, a key enzyme in the viral life cycle. nih.gov This suggests that the chromenotriazolone scaffold could likewise exhibit inhibitory activity against viral or inflammatory proteases.
Table 2: Protease Inhibitory Activity of Related Triazole and Coumarin Derivatives
| Compound Class | Target Enzyme | Key Compound | IC₅₀ | Reference |
|---|---|---|---|---|
| Triazole derivatives of 4,4'-dihydroxybenzophenone | Elastase | bis(4-(1-(4-iodobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)benzophenone | 16.6 µM | researchgate.net |
| 4-Phenylcoumarin derivatives | Hepatitis A Virus 3C Protease | 7b | Ki = 1.903 µM | nih.gov |
| 4-Phenylcoumarin derivatives | Hepatitis A Virus 3C Protease | 14b | Ki = 0.104 µM | nih.gov |
| 4-Phenylcoumarin derivatives | Hepatitis A Virus 3C Protease | 14c | Ki = 0.217 µM | nih.gov |
Anti-Inflammatory Effects: Mechanistic Investigations of Inflammatory Pathways
Inflammation is a complex biological response involving various enzymes and signaling pathways. Compounds containing the 1,2,4-triazole moiety have demonstrated anti-inflammatory activity through diverse mechanisms, including the inhibition of cyclooxygenase (COX) enzymes. nih.gov
A study on a series of 3-methyl-1-phenylchromeno[4,3-c]pyrazol-4(1H)-ones, which are structurally very similar to chromenotriazolones, identified several compounds as potent and selective COX-2 inhibitors. nih.gov The COX-2 enzyme is inducible and plays a major role in the inflammatory response. nih.govnih.gov Compound 3b from this series emerged as the most potent and selective COX-2 inhibitor, with an IC₅₀ of 1.79 μM and a selectivity index greater than 16.7 over COX-1. nih.gov Docking studies revealed that this compound showed stronger binding interactions with COX-2 compared to COX-1. nih.gov
Other mechanistic studies have shown that triazole derivatives can modulate key inflammatory signaling pathways. These include the nuclear factor kappa B (NF-κB) and JNK signaling pathways, which are crucial in the immune response and the production of pro-inflammatory mediators. nih.govnih.gov Some triazole-based compounds have shown an ability to inhibit the activation of NF-κB, an activity comparable to reference drugs. nih.gov
Other Investigated Biological Activities (e.g., Anti-HIV, Antioxidant, Antitubercular)
Beyond their effects on specific enzymes and inflammatory pathways, chromenotriazolones and related triazole-containing compounds have been screened for a variety of other biological activities.
Anti-HIV Activity : The triazole scaffold is a component of several antiviral agents. researchgate.net Research into novel 1,4-disubstituted 1,2,3-triazole derivatives has identified compounds with remarkable anti-HIV activity. rsc.org For example, compound II-10c was reported to have an EC₅₀ of 2.13 μM against HIV-1. rsc.org Another class, N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amines, also showed potent anti-HIV-1 activity, with one molecule exhibiting an EC₅₀ of 0.24 nM with low cytotoxicity. nih.gov
Antitubercular Activity : Tuberculosis remains a major global health threat, and new therapeutic agents are urgently needed. nih.govresearchgate.netresearchgate.net Numerous studies have shown that 1,4-substituted-1,2,3-triazoles possess promising activity against Mycobacterium tuberculosis (Mtb). nih.gov In one study, several triazole derivatives were found to be potent inhibitors of Mtb, with minimum inhibitory concentration (MIC) values as low as 5.8-29.9 µg/mL. rsc.org Another library of 1,4-substituted-1,2,3-triazoles yielded multiple compounds with MIC values under 10 μg/mL and high selectivity for Mtb. nih.gov
Antioxidant Activity : Oxidative stress from free radicals can contribute to cellular damage and inflammation. Some 1,2,3-triazole derivatives have been found to possess potential antioxidant activity, with IC₅₀ values in the range of 10.1-37.3 µg/mL in one study. rsc.org This activity is beneficial as neutralizing free radicals can help retard the progression of inflammation. rsc.org
Table 3: Other Biological Activities of Related Triazole Derivatives
| Activity | Compound Class | Key Result | Reference |
|---|---|---|---|
| Anti-HIV | 1,4-disubstituted 1,2,3-triazole phenylalanine derivatives | EC₅₀ = 2.13 μM (Compound II-10c) | rsc.org |
| Anti-HIV | N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine | EC₅₀ = 0.24 nM (Compound 12126065) | nih.gov |
| Antitubercular | 1,2,3-Triazole derivatives | MIC range = 5.8-29.9 µg/mL | rsc.org |
| Antitubercular | 1,4-substituted-1,2,3-triazoles | MIC < 10 µg/mL (6 compounds) | nih.gov |
| Antioxidant | 1,2,3-Triazole derivatives | IC₅₀ range = 10.1-37.3 µg/mL | rsc.org |
In Vitro Biological Screening Methodologies and Assays (e.g., MTT Cytotoxicity, MIC)
The evaluation of the biological activities of novel compounds like chromenotriazolones relies on a suite of standardized in vitro assays.
MTT Cytotoxicity Assay : The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound. cabidigitallibrary.orgresearchgate.netscience.gov It is based on the principle that metabolically active cells, specifically through the action of mitochondrial reductase enzymes, can convert the yellow water-soluble tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple, insoluble formazan (B1609692). nih.govnih.gov This formazan is then solubilized, and its concentration is measured by reading the optical density, which is directly proportional to the number of viable cells. nih.gov This assay is crucial for determining the concentration at which a compound becomes toxic to cells (e.g., its CC₅₀ or IC₅₀ value) and is often used as an initial screening step. rsc.orgcabidigitallibrary.orgmdpi.com
Minimum Inhibitory Concentration (MIC) Assay : The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. dickwhitereferrals.comidexx.com This assay is fundamental in determining the potency of potential antitubercular or antibacterial compounds. integratedsci.com.au It is typically performed using a serial dilution method where the microorganism is exposed to decreasing concentrations of the test compound in a liquid medium. dickwhitereferrals.com The MIC value is then compared to established breakpoints to classify the organism as susceptible or resistant to the agent. dickwhitereferrals.comidexx.com This method was used to evaluate the antitubercular activity of the triazole derivatives mentioned previously. researchgate.netnih.govrsc.org
Potential Applications in Chemical Sciences and Technology
Role as Advanced Synthetic Intermediates in Organic Synthesis
The intricate, fused heterocyclic structure of 1-Phenylchromeno[3,4-d]triazol-4-one makes it a valuable scaffold and an advanced intermediate for the synthesis of more complex molecules. The triazole ring, known for its stability and capacity for hydrogen bonding, serves as a robust anchor for further chemical modifications. Synthetic chemists can leverage the reactivity of the constituent rings to introduce a variety of functional groups, leading to the generation of diverse molecular architectures.
The chromenone core, a common feature in many natural products and bioactive compounds, offers additional sites for chemical transformation. The combination of the triazole and chromenone moieties in a single molecule provides a unique template for creating novel compounds with potential applications in medicinal chemistry and materials science. The development of efficient synthetic routes to such fused systems is an active area of research, often employing methods like click chemistry and domino reactions to construct the heterocyclic framework.
Applications in Materials Science
The field of materials science constantly seeks novel organic molecules with specific functional properties. The structural characteristics of this compound suggest its potential utility in creating advanced materials.
Functional Dyes and Photosensitizers
Compounds containing extended π-conjugated systems, such as the one present in this compound, often exhibit interesting photophysical properties. These properties can make them suitable for use as functional dyes or photosensitizers. Photosensitizers are molecules that can absorb light and transfer the energy to other molecules, often generating reactive oxygen species. This process is the basis for applications like photodynamic therapy (PDT).
Porphyrin derivatives linked to triazole moieties have been investigated as photosensitizers for their ability to generate singlet oxygen upon irradiation, a key cytotoxic agent in PDT. While specific studies on this compound are lacking, its chromenone and triazole components suggest that it could be a candidate for similar applications, potentially after further functionalization to tune its absorption and emission properties.
Components in High-Performance Energetic Materials
Triazole-based compounds are a significant class of energetic materials due to their high nitrogen content and large positive heats of formation, which contribute to a high energy release upon decomposition. The incorporation of the triazole ring into a molecule can enhance its density and thermal stability, which are crucial parameters for energetic materials. Fused triazole rings, in particular, are explored for creating thermally stable and insensitive high-energy-density materials.
Researchers are actively designing and synthesizing new energetic compounds by combining different heterocyclic rings, such as triazoles with pyrazoles or tetrazoles, to achieve a balance between performance and safety. The structure of this compound, containing a fused triazole system, aligns with the design principles for modern energetic materials. Further nitration of the aromatic rings could potentially yield a high-performance energetic compound.
Use as Analytical Ligands for Heavy Metal Determination
The nitrogen atoms within the triazole ring of this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This characteristic suggests that the compound could function as a ligand in analytical chemistry. Phenyl-triazole derivatives have been successfully employed as cyclometalating ligands for transition metals like iridium(III), forming stable complexes with interesting photophysical properties.
The ability to form colored or fluorescent complexes with specific metal ions is the basis for their use in spectrophotometric or fluorometric determination of those ions. While direct evidence for this compound as an analytical ligand for heavy metal detection is not available, the known coordination chemistry of triazoles indicates a potential for such applications. The selectivity and sensitivity of the compound towards different heavy metals would need to be experimentally determined.
Emerging Applications in Agrochemistry and Crop Protection
Triazole compounds are widely used in agriculture as fungicides. They are effective against a broad spectrum of plant pathogenic fungi. The mode of action of many triazole fungicides involves the inhibition of sterol biosynthesis in fungi. The search for new and more effective agrochemicals is a continuous effort to combat crop losses due to pests and diseases.
The fusion of a triazole ring with other heterocyclic systems can lead to compounds with enhanced biological activity. Given the established role of the triazole moiety in agrochemicals, this compound and its derivatives represent a class of compounds that could be screened for potential fungicidal, herbicidal, or insecticidal properties.
Conclusions and Outlook for Future Research
Summary of Key Academic Contributions and Discoveries
The academic interest in chromenotriazolone systems and their analogues stems from the diverse biological activities associated with their parent structures, coumarins (chromen-2-ones) and triazoles. nih.gov Coumarins are known for a wide array of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. nih.gov Similarly, the 1,2,4-triazole (B32235) ring is an indispensable motif in compounds with a broad spectrum of biological activities and is widely used in medicinal and material sciences. nih.gov The fusion of these two rings leads to a novel heterocyclic system with significant therapeutic potential.
Key discoveries in the field have primarily revolved around the synthesis and biological evaluation of closely related derivatives. Research has demonstrated that linking a 7-hydroxy-4-phenylchromen-2-one core to various triazole moieties can produce potent cytotoxic agents against human tumor cell lines. nih.gov These synthetic efforts often employ modern chemical techniques, such as "click chemistry" and one-pot, multi-component reactions, to efficiently generate libraries of these complex molecules. nih.govresearchgate.net
The most significant biological activity reported for this class of compounds is their anticancer potential. In a study of 7-hydroxy-4-phenylchromen-2-one derivatives linked to 1,2,4-triazoles, several compounds exhibited superior cytotoxic activity compared to the parent coumarin (B35378). nih.gov Notably, the derivative 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one (4d) showed potent activity against the AGS human gastric cancer cell line with an IC₅₀ value of 2.63 ± 0.17 µM. nih.gov Further mechanistic studies revealed that this compound exerts its antiproliferative effects by inducing cell cycle arrest in the G2/M phase and promoting apoptosis. nih.gov A crucial structure-activity relationship finding is that derivatives containing a 1,2,4-triazole ring demonstrated significantly stronger antitumor activity than their 1,2,3-triazole counterparts. nih.gov
While direct studies on 1-Phenylchromeno[3,4-d]triazol-4-one are limited, research on the structurally analogous 1-phenylchromeno[3,4-d]imidazol-4(1H)-ones has pointed towards potential anti-inflammatory activity, further broadening the therapeutic scope of this fused heterocyclic system. researchgate.net
Table 1: Cytotoxic Activity of Selected 7-hydroxy-4-phenylchromen-2-one-Triazole Derivatives Data sourced from a study on six different human cancer cell lines. nih.gov
| Compound | Cell Line | IC₅₀ (µM) |
| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one (4d) | AGS (Gastric Cancer) | 2.63 ± 0.17 |
| 7-hydroxy-4-phenylchromen-2-one (Parent Compound) | AGS (Gastric Cancer) | > 50 |
| 5-Fluorouracil (Positive Control) | AGS (Gastric Cancer) | 12.43 ± 1.04 |
Challenges and Opportunities in Chromenotriazolone Research
Despite the promising findings, research on chromenotriazolones faces several challenges that also present significant opportunities for scientific advancement.
Challenges:
Synthetic Complexity: The synthesis of fused heterocyclic systems can be complex. While methods like click chemistry have been effective, there is a continuous need to develop more efficient, high-yield, and environmentally benign synthetic protocols. nih.govresearchgate.net Exploring green chemistry approaches, such as using ultrasound or mechanochemistry, could address some of these hurdles. nih.gov
Limited Biological Screening: The biological evaluation of these compounds has often been focused on anticancer activity. nih.govresearchgate.net The full therapeutic potential may be untapped without broader screening for other activities, such as antiviral, antifungal, antibacterial, and anti-inflammatory effects, which are known properties of triazole and coumarin derivatives. researchgate.netmdpi.com
Mechanism of Action: For many of the active compounds, the precise molecular targets and mechanisms of action remain to be fully elucidated. Identifying the specific enzymes or cellular pathways they interact with is a significant challenge that requires sophisticated biological investigation.
Opportunities:
Anticancer Drug Development: The potent cytotoxic activity demonstrated by analogues makes this scaffold a highly attractive starting point for the development of novel anticancer agents. nih.gov There is a substantial opportunity to synthesize and test a wider range of derivatives to optimize potency and selectivity.
Rational Drug Design: The defined structure of the chromenotriazolone core is well-suited for modern drug design strategies. Computational methods like molecular docking can be used to predict interactions with biological targets and guide the synthesis of more effective compounds, as has been done for similar structures. researchgate.net
Exploration of Isomers: The differential activity observed between 1,2,4-triazole and 1,2,3-triazole derivatives highlights an opportunity to systematically explore how the arrangement of nitrogen atoms in the triazole ring affects biological function. nih.gov This includes investigating other isomers like 1,3,4-triazoles.
Prospective Areas for Interdisciplinary Collaboration and Innovation
The future of research on this compound and related compounds will greatly benefit from interdisciplinary collaboration, which can foster innovation and accelerate the translation of basic research into practical applications.
Medicinal Chemistry and Chemical Biology: A strong collaboration between synthetic chemists and chemical biologists is essential. While chemists can design and create novel chromenotriazolone derivatives, biologists can perform in-depth studies to uncover their mechanisms of action, identify cellular targets, and validate their therapeutic potential using advanced techniques like flow cytometry and apoptosis assays. nih.gov
Computational Chemistry and Organic Synthesis: The integration of computational modeling with synthetic chemistry offers a powerful approach to drug discovery. researchgate.net Computational chemists can build predictive models for activity and toxicity, enabling synthetic chemists to focus their efforts on the most promising candidates, thereby saving time and resources.
Green Chemistry and Chemical Engineering: As promising compounds move towards potential scale-up, collaboration with chemical engineers and experts in green chemistry will be crucial. nih.gov This partnership can ensure the development of sustainable, cost-effective, and scalable synthetic processes suitable for larger-scale production.
Materials Science: The inherent properties of heterocyclic compounds like triazoles suggest potential applications beyond medicine. nih.gov Collaboration with material scientists could lead to the investigation of chromenotriazolones for use in developing new organic light-emitting diodes (OLEDs), fluorescent probes, or other functional materials.
Q & A
Q. What are the common synthetic routes for 1-Phenylchromeno[3,4-d]triazol-4-one?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with triazole ring formation. Key steps include:
Cyclocondensation : Reacting chromenone precursors with substituted triazole intermediates under reflux conditions (e.g., ethanol or acetic acid as solvents) .
Functionalization : Introducing phenyl groups via coupling reactions using reagents like phenyl isocyanate or isothiocyanate .
Purification : Column chromatography or recrystallization to isolate the final product.
Example protocol: Refluxing 4-amino-triazole derivatives with benzaldehyde analogs in ethanol with glacial acetic acid for 4 hours, followed by solvent evaporation and filtration .
Q. Which spectroscopic and analytical methods confirm the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.5 ppm, carbonyl carbons at δ 170–180 ppm) .
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1650 cm, triazole ring vibrations at ~1450 cm) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .
Q. What structural features influence the compound’s reactivity and bioactivity?
- Methodological Answer :
- Chromenone Core : Enhances π-π stacking with biological targets (e.g., enzyme active sites) .
- Triazole Moiety : Facilitates hydrogen bonding and dipole interactions due to nitrogen-rich heterocyclic structure .
- Substituent Effects : Electron-withdrawing groups (e.g., halogens) on the phenyl ring can modulate solubility and binding affinity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- Temperature Control : Lowering reaction temperatures (e.g., 60–80°C) minimizes side reactions during triazole ring formation .
- Catalyst Screening : Testing bases like triethylamine or DBU to accelerate cycloaddition kinetics .
- Design of Experiments (DoE) : Systematic variation of solvent polarity (e.g., DMF vs. ethanol) and stoichiometry to identify optimal conditions .
Q. How can contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer effects) be resolved?
- Methodological Answer :
- Comparative Structural Analysis : Map substituent effects using analogs (Table 1) .
- Standardized Assays : Re-evaluate activity under consistent conditions (e.g., MIC for antimicrobial testing, IC for cytotoxicity) .
Table 1 : Bioactivity trends in triazole derivatives
| Substituent | Core Structure | Observed Activity |
|---|---|---|
| Bromophenyl | Pyrrolo-triazole | Anticancer (CDK2 inhibition) |
| Chloro-fluorophenyl | Chromeno-triazolone | Antimicrobial (Gram-positive) |
| Methoxyphenyl | Pyrazolo-pyrimidinone | Anti-inflammatory |
Q. What computational strategies predict the compound’s biological targets?
- Methodological Answer :
- Molecular Docking : Simulate binding to kinases (e.g., CDK2) or receptors using software like AutoDock Vina .
- QSAR Modeling : Correlate substituent electronegativity with bioactivity (e.g., Hammett constants for phenyl derivatives) .
- ADMET Prediction : Use SwissADME to assess pharmacokinetic properties (e.g., logP, bioavailability) .
Q. How can tautomeric behavior impact spectroscopic interpretation?
- Methodological Answer :
- Dynamic NMR : Track tautomeric equilibria (e.g., keto-enol shifts) by variable-temperature H NMR .
- X-ray Crystallography : Resolve solid-state tautomeric forms and compare with solution-phase data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
